Chiral Configuration Dictates Enantioselective 5-HT1A Receptor Affinity and Selectivity
The 3-amino-3,4-dihydro-2H-1-benzopyran scaffold exhibits pronounced enantioselective binding to 5-HT1A receptors, with the dextrorotatory enantiomer demonstrating superior pharmacological parameters. In a direct head-to-head evaluation of spirobenzopyran analogues derived from this core, the dextrorotatory enantiomer (+)-11a displayed 5-HT1A receptor affinity in the nanomolar range, with high selectivity versus 5-HT1B, 5-HT2, 5-HT3, and dopamine D1 and D2 receptor subtypes, whereas the levorotatory enantiomer (-)-11a exhibited inferior affinity and selectivity across the same receptor panel [1].
| Evidence Dimension | 5-HT1A receptor binding affinity and receptor selectivity profile |
|---|---|
| Target Compound Data | Dextrorotatory enantiomer (+)-11a: nanomolar affinity (specific Ki/IC50 value not disclosed in abstract); high selectivity over 5-HT1B, 5-HT2, 5-HT3, D1, D2 |
| Comparator Or Baseline | Levorotatory enantiomer (-)-11a: inferior affinity; inferior selectivity across same receptor panel |
| Quantified Difference | Superior affinity (nanomolar range) and selectivity for (+)-enantiomer; relative magnitude not quantified in source |
| Conditions | Radioligand competition binding assays using cloned or tissue-derived receptor preparations; receptor subtypes: 5-HT1A, 5-HT1B, 5-HT2, 5-HT3, D1, D2 |
Why This Matters
Procurement of the incorrect enantiomer yields substantially reduced receptor engagement and off-target activity, compromising assay validity and lead optimization outcomes.
- [1] Comoy C, Marot C, Podona T, et al. 3-Amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans]. J Med Chem. 1996;39(21):4285-4298. View Source
